molecular formula C10H17N3O3 B14019586 Tert-butyl 6a-hydroxy-1,2,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate

Tert-butyl 6a-hydroxy-1,2,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate

Cat. No.: B14019586
M. Wt: 227.26 g/mol
InChI Key: ODSHDOFHRHAJIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 6a-hydroxy-1,2,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-c]pyrazole scaffold with a hydroxyl group at the 6a position and a tert-butyl carbamate group at the 5-position.

Properties

Molecular Formula

C10H17N3O3

Molecular Weight

227.26 g/mol

IUPAC Name

tert-butyl 6a-hydroxy-1,2,4,6-tetrahydropyrrolo[3,4-c]pyrazole-5-carboxylate

InChI

InChI=1S/C10H17N3O3/c1-9(2,3)16-8(14)13-5-7-4-11-12-10(7,15)6-13/h4,11-12,15H,5-6H2,1-3H3

InChI Key

ODSHDOFHRHAJIC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CNNC2(C1)O

Origin of Product

United States

Preparation Methods

Formation of Pyrrolo[3,4-c]pyrazole Core

One common approach starts from tert-butyl (3Z)-3-[(dimethylamino)methylene]-4-oxopyrrolidine-1-carboxylate, which upon heating in ethanol undergoes cyclization to yield 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives. This step is typically performed at elevated temperatures (~85 °C) in sealed tubes for several hours, followed by workup involving solvent removal, trituration, and acid/base treatments to isolate the core heterocycle as a hydrochloride salt or free base (yield ~62%).

Protection and Functionalization

The tert-butyl carboxylate group is introduced early in the synthesis to protect the carboxylic acid moiety, facilitating subsequent transformations. The use of di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine allows for efficient carbamate formation on amine intermediates.

Introduction of the 6a-Hydroxy Group

The 6a-hydroxy substituent is introduced through selective hydroxy-functionalization of the tetrahydropyrrolo[3,4-c]pyrazole ring. This can be achieved by controlled oxidation or by employing hydroxy-substituted precursors that are cyclized to retain the hydroxy group at the 6a position. For example, the hydroxy group may be installed during the reduction of racemic α-aminoketones or by catalytic asymmetric reductions that set the stereochemistry and introduce the hydroxy functionality.

Sulfonylation and Further Derivatization

Subsequent steps may involve sulfonylation of the pyrazole nitrogen or other positions to yield methylsulfonyl derivatives, which serve as intermediates for further coupling reactions. This is typically performed by reacting the pyrrolo[3,4-c]pyrazole derivative with methanesulfonyl chloride (MsCl) in the presence of a base like triethylamine in solvents such as 2-methyltetrahydrofuran (2-MeTHF).

Representative Preparation Procedure

Step Reagents and Conditions Outcome Yield (%)
1. Cyclization Heating tert-butyl (3Z)-3-[(dimethylamino)methylene]-4-oxopyrrolidine-1-carboxylate in ethanol at 85 °C for 4 h Formation of tetrahydropyrrolo[3,4-c]pyrazole core 62
2. Boc Protection Reaction with di-tert-butyl dicarbonate and triethylamine in dichloromethane Introduction of tert-butyl carbamate protecting group Quantitative
3. Hydroxy Introduction Catalytic asymmetric reduction or hydroxy-functionalization using Ru-catalyzed DKR (dynamic kinetic resolution) Installation of 6a-hydroxy substituent 87
4. Sulfonylation Treatment with methanesulfonyl chloride and triethylamine in 2-MeTHF Formation of methylsulfonyl derivative High yield

Summary Table of Key Preparation Methods

Preparation Aspect Methodology Key Reagents/Conditions Yield (%) Notes
Pyrrolo[3,4-c]pyrazole core Cyclization of Boc-protected oxopyrrolidine Heating in ethanol, sealed tube, 85 °C, 4 h 62 Requires acid/base workup
Boc Protection Reaction with di-tert-butyl dicarbonate Triethylamine, dichloromethane, room temp Quantitative Protects carboxyl group
6a-Hydroxy Introduction Ru-catalyzed dynamic kinetic resolution Racemic α-aminoketone, Ru catalyst 87 Sets stereochemistry and introduces hydroxy
Sulfonylation Methanesulfonyl chloride treatment Triethylamine, 2-MeTHF, low temperature High Prepares intermediates for further coupling

Chemical Reactions Analysis

Substitution Reactions at the Hydroxyl Group

The hydroxyl group at position 6a undergoes nucleophilic substitution under basic conditions. For example:

  • Sulfonylation : Reaction with methanesulfonyl chloride (MsCl) in the presence of triethylamine yields the corresponding mesylate derivative (Table 1).

  • Benzylation : Treatment with substituted benzyl bromides (e.g., 3-bromo-4-fluorobenzyl bromide) in acetonitrile using cesium carbonate as a base facilitates alkylation (Table 2).

Table 1: Sulfonylation Reactions

ReagentConditionsProductYieldSource
MsCl, Et₃N2-MeTHF, 0–25°C, 30 mintert-Butyl 2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate87–100%

Table 2: Benzylation Reactions

ReagentConditionsProductYieldSource
3-Bromo-4-fluorobenzyl bromide, Cs₂CO₃Acetonitrile, 80°C, N₂ atmosphere2-(3-Bromo-4-fluorobenzyl)-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate97.7%

Deprotection of the Boc Group

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to expose the secondary amine:

  • Acidolysis : Treatment with trifluoroacetic acid (TFA) in dichloromethane removes the Boc group, forming the free amine (Table 3).

Table 3: Boc Deprotection

ReagentConditionsProductYieldSource
TFADCM, 0°C to rt, 2–4 h6a-Hydroxy-1,2,6,6a-tetrahydropyrrolo[3,4-c]pyrazole85–90%

Regioselective Functionalization

The pyrrolopyrazole core exhibits regiochemical preferences during reactions:

  • N1 vs. N2 Substitution : Sulfonylation with MsCl produces a mixture of N1- and N2-sulfonylated isomers (1:1 ratio) due to comparable reactivity at both nitrogen centers (Table 4).

  • Zwitterionic Intermediates : In the presence of ZnCl₂, the compound participates in cycloaddition reactions, forming fused heterocycles (e.g., pyridazinoindoles) via zwitterionic intermediates .

Table 4: Regiochemical Outcomes

Reaction TypeConditionsProducts (Ratio)Source
SulfonylationMsCl, NaH, CH₃CN, rtN1- and N2-sulfonylated derivatives (1:1)

Catalytic Cycloadditions

The hydroxylated pyrrolopyrazole participates in [3 + 2] and [4 + 2] cycloadditions when activated by Lewis acids like ZnCl₂:

  • With 1,2-Diaza-1,3-dienes : Forms tetrahydro-1H-pyridazino[3,4-b]indoles or tetrahydropyrrolo[2,3-b]indoles depending on reaction trajectory (Scheme 1) .

Scheme 1: Divergent Cycloaddition Pathways

text
Tert-butyl 6a-hydroxy-pyrrolopyrazole + 1,2-Diaza-1,3-diene → [4 + 2] → Pyridazinoindole (via endo transition state) → [3 + 2] → Pyrroloindole (via stepwise mechanism)

Stability and Purification

  • Chromatography : Purified via silica gel column chromatography using gradients of ethyl acetate/petroleum ether (1:5 to 1:2) .

  • Crystallization : Crystallizes from heptanes after Boc deprotection .

Scientific Research Applications

Tert-butyl 6a-hydroxy-1,2,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: This compound can be used in the study of enzyme mechanisms and as a potential inhibitor of specific biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 6a-hydroxy-1,2,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ primarily in substituents on the pyrrolo[3,4-c]pyrazole core. Key examples include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties CAS No.
Target Compound 6a-OH, 5-tert-butyl carbamate C₁₁H₁₈N₂O₃ (estimated) ~226.27 (estimated) Higher polarity due to -OH; potential for hydrogen bonding Not provided
Tert-butyl 3-amino-6,6-diethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate 3-NH₂, 6,6-diethyl C₁₄H₂₄N₄O₂ 280.37 Density: 1.1±0.1 g/cm³; Boiling point: 443.3±45.0 °C 1246643-57-1
Tert-butyl (3aR,6aS)-4-oxo-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate 4-oxo C₁₁H₁₈N₂O₃ 226.27 Smiles: CC(C)(C)OC(=O)N1CC2CNCC2C1=O 2137970-61-5
Tert-butyl 2-(pyridin-2-yl)-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate 2-pyridinyl C₁₆H₂₁N₅O₂ Not provided Discontinued in commercial catalogs 10-F769391

Key Observations :

  • The hydroxyl group in the target compound likely enhances solubility in polar solvents compared to alkylated (e.g., diethyl) or aromatic (e.g., pyridinyl) analogs .
  • The tert-butyl carbamate group, common across analogs, provides steric bulk and metabolic stability .

Physicochemical Properties

  • Density and Boiling Point : The diethyl-substituted analog (CAS 1246643-57-1) has a density of 1.1 g/cm³ and high boiling point (~443 °C), attributed to its larger molecular weight and hydrophobic substituents . The target compound, with a hydroxyl group, may exhibit lower density and boiling point due to increased polarity.
  • Solubility: Hydroxyl groups generally improve aqueous solubility, contrasting with the poor solubility of tosyl- or benzotriazole-containing derivatives noted in and .

Pharmacological and Biochemical Profiles

  • Enzyme Inhibition : Benzo-triazole derivatives (e.g., compound 24 in ) show autotaxin (ATX) inhibition in vitro, a property linked to anticancer and anti-fibrotic activity. The hydroxyl group in the target compound may influence binding affinity to similar targets .
  • Metabolic Stability: Glutathione adduct screening () suggests that electron-withdrawing groups (e.g., oxo) reduce metabolic degradation compared to amino or hydroxyl groups .
  • Commercial Use : Several analogs (e.g., CAS 1172623-98-1) are marketed as intermediates for antiviral drugs like Abacavir, highlighting the scaffold’s versatility .

Biological Activity

Tert-butyl 6a-hydroxy-1,2,6,6a-tetrahydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate is a complex organic compound notable for its unique bicyclic structure that incorporates both pyrrole and pyrazole moieties. Its chemical formula is C10H17N3O3C_{10}H_{17}N_{3}O_{3} with a molecular weight of 227.26 g/mol. The compound has garnered interest in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The structure of this compound is characterized by a tert-butyl group attached to a carboxylate functional group. This arrangement contributes to its reactivity and potential biological properties.

Key Properties

PropertyValue
Molecular FormulaC10H17N3O3C_{10}H_{17}N_{3}O_{3}
Molecular Weight227.26 g/mol
LogP-0.1668
PSA74.16 Ų

Biological Activity

Research indicates that this compound exhibits significant biological activity. Preliminary studies suggest various pharmacological properties:

  • Anticancer Activity : Initial investigations have shown that the compound may inhibit the proliferation of certain cancer cell lines.
  • Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammatory markers in vitro.
  • Neuroprotective Properties : Some studies indicate that it may offer protective effects against neurodegenerative conditions.

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed to interact with specific biological targets that modulate cellular pathways involved in cancer progression and inflammation.

Case Study 1: Anticancer Properties

A study conducted on various cancer cell lines revealed that this compound inhibited cell growth in a dose-dependent manner. The compound was found to induce apoptosis in human breast cancer cells (MCF-7), suggesting its potential as a therapeutic agent in oncology.

Case Study 2: Anti-inflammatory Activity

In an experimental model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests that the compound may serve as an anti-inflammatory agent by modulating immune responses.

Case Study 3: Neuroprotection

Research involving neuronal cell cultures exposed to oxidative stress demonstrated that this compound provided protective effects against cell death. The compound appeared to enhance the expression of neuroprotective proteins.

Q & A

Q. What are the critical steps for synthesizing this compound, and how can researchers optimize reaction yields?

The synthesis typically involves palladium-catalyzed cross-coupling reactions and Boc (tert-butoxycarbonyl) protection/deprotection strategies. For example, intermediates like (3aR,6aS)-tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate are synthesized via Buchwald-Hartwig amination, followed by HCl-mediated Boc deprotection . Key optimization steps include controlling reaction temperature (e.g., 80–100°C for amination), using anhydrous solvents, and monitoring reaction progress via LC-MS. Purification via column chromatography with gradients of ethyl acetate/hexane (30–50%) is recommended to isolate high-purity products.

Q. How is the stereochemistry of the 6a-hydroxy group confirmed experimentally?

X-ray crystallography is the gold standard for absolute stereochemical assignment. For related pyrrolo-pyrazole derivatives, single-crystal diffraction data (e.g., CCDC entry 669) resolved the tetrahydropyrrolo[3,4-c]pyrazole core, confirming the 6aR configuration . Alternative methods include comparing experimental and calculated CD spectra or using chiral HPLC with reference standards.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR : 1H/13C NMR confirms the Boc group (δ ~1.4 ppm for tert-butyl protons) and the pyrrolo-pyrazole scaffold (δ 3.5–5.0 ppm for NH/OH protons). 2D NMR (COSY, HSQC) resolves overlapping signals in the fused bicyclic system .
  • HRMS : Exact mass analysis (e.g., [M+H]+ = 212.152) verifies molecular formula consistency .
  • IR : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~3400 cm⁻¹ (OH/NH stretching) confirm functional groups .

Advanced Research Questions

Q. How can researchers address conflicting NMR data for diastereomeric mixtures of this compound?

Contradictions arise from dynamic rotational isomerism in the pyrrolo-pyrazole ring. Strategies include:

  • Variable-temperature NMR : Cooling to −40°C slows rotation, splitting signals into distinct diastereomers .
  • Crystallization : Selective crystallization of one diastereomer from ethanol/water mixtures (e.g., 70:30 v/v) followed by X-ray analysis .
  • Computational modeling : DFT calculations (e.g., Gaussian 16) predict energy barriers for ring inversion, correlating with experimental line-shape analysis .

Q. What computational methods are effective in predicting the compound’s binding affinity to protein kinase C (PKC)?

Molecular docking (AutoDock Vina) and MD simulations (AMBER) using PKC’s crystal structure (PDB: 3EQM) can predict binding modes. Focus on interactions with the hinge region (e.g., Lys368, Glu355) and hydrophobic pockets accommodating the Boc group. Pharmacophore models derived from 3-amido-pyrrolo[3,4-c]pyrazole analogs (e.g., Pfizer’s EP2195321B1) guide scaffold modifications to enhance inhibitory activity (IC50 < 100 nM) .

Q. How can researchers mitigate oxidative degradation during long-term storage?

  • Stability studies : Accelerated testing (40°C/75% RH for 6 months) identifies degradation products (e.g., de-Boc derivatives) via LC-MS .
  • Formulation : Store under inert gas (argon) in amber vials at −20°C. Adding antioxidants (0.1% BHT) to DMSO stock solutions prevents radical-mediated degradation .

Methodological Challenges and Solutions

Q. What strategies improve the success rate of crystallizing this compound for structural studies?

  • Solvent screening : Use high-throughput vapor diffusion (e.g., 24-well plates with PEG 4000/isopropanol) .
  • Seeding : Introduce microcrystals from analogous structures (e.g., tert-butyl 2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate) to induce nucleation .
  • Cryoprotection : Soak crystals in 25% glycerol before flash-freezing to prevent ice formation during data collection .

Q. How can synthetic byproducts (e.g., dimerized species) be minimized during Boc protection?

  • Stoichiometry control : Use 1.1 equivalents of Boc anhydride to avoid overprotection.
  • Low-temperature reactions : Perform reactions at 0–5°C in dichloromethane with DMAP catalysis to suppress side reactions .
  • In-line purification : Employ flash chromatography with silica gel pretreated with 1% triethylamine to remove acidic byproducts .

Biological and Pharmacological Applications

Q. What in vitro assays are recommended to evaluate this compound’s kinase inhibition profile?

  • Kinase selectivity panel : Screen against 50+ kinases (e.g., PKCα, PKA, CDK2) using ADP-Glo™ assays .
  • Cellular assays : Measure inhibition of PKC-mediated phosphorylation (e.g., MARCKS in HeLa cells) via Western blot .
  • Mutagenesis studies : Validate target engagement by testing against PKC mutants (e.g., Lys368Ala) .

Q. How can metabolic stability be assessed for preclinical development?

  • Liver microsome assays : Incubate with human/rat microsomes (1 mg/mL) and NADPH, monitoring parent compound depletion via LC-MS/MS .
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC deethylation) to identify metabolic liabilities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.